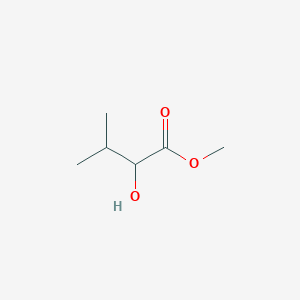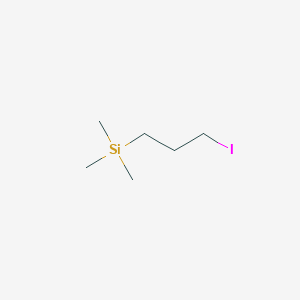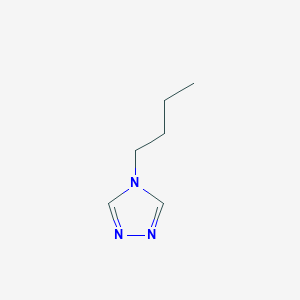
4-Butyl-4H-1,2,4-triazole
Overview
Description
4-Butyl-4H-1,2,4-triazole is a derivative of the 1,2,4-triazole family, which is a class of heterocyclic compounds featuring a five-membered ring containing three nitrogen atoms. This class of compounds is known for its versatility in chemical synthesis and applications in various fields, including medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of triazole derivatives can be achieved through various methods. For instance, 4-Pyrazolyl-1,2,3-triazoles can be synthesized using a one-pot process that involves a sequentially Pd-Cu-catalyzed alkynylation-cyclocondensation-desilylation-CuAAC process, employing (triisopropylsilyl)butadiyne as a four-carbon building block . Additionally, 1,4-bis(phenylthio/seleno methyl)-1,2,3-triazoles are synthesized through a 'Click' reaction, which is a popular method for constructing triazole rings due to its efficiency and selectivity .
Molecular Structure Analysis
The molecular structure of triazole derivatives can vary significantly depending on the substituents attached to the triazole ring. For example, the structure of 4-amino-3-butyl-1,2,4-triazole-5-thione has been determined to contain an essentially planar triazole ring with the butyl group rotated out of the plane. This compound forms hydrogen-bonded dimers through intermolecular interactions, which are then linked into columns through additional hydrogen bonds .
Chemical Reactions Analysis
Triazole derivatives can undergo various chemical reactions. For instance, 4-amino-5-(tert-butyl-NNO-azoxy)-2-R-2H-1,2,3-triazole 1-oxides can be obtained by reacting 3-amino-4-(tert-butyl-NNO-azoxy)furoxan with aliphatic amines. These compounds can be further transformed under acidic conditions or reduced to give other triazole derivatives . Moreover, complexes of triazole derivatives with metals such as ruthenium have been shown to catalyze oxidation and transfer hydrogenation reactions, demonstrating the potential of triazoles in catalysis .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Butyl-4H-1,2,4-triazole and related compounds are influenced by their molecular structures. The presence of different substituents can affect properties such as solubility, melting point, and reactivity. For example, the structural features of 4-amino-3-butyl-1,2,4-triazole-5-thione, such as the planarity of the triazole ring and the hydrogen-bonding capabilities, are likely to influence its physical properties and its interactions with other molecules .
Scientific Research Applications
Synthesis and Structural Features
4-Butyl-4H-1,2,4-triazole and its derivatives are extensively used in organic chemistry due to their broad spectrum of biological activity. These compounds exhibit antiviral, anti-inflammatory, anti-tubercular, antimicrobial, antioxidant, anticancer activities, and more. Their low toxicity makes them promising for research into their chemical structure, biological activity, and the search for biologically active substances. A study synthesized new compounds, derivatives of 4-amino-5-(4-(tert-butyl)phenyl)-4H-1,2,4-triazoles-3-thiol, and investigated their physical and chemical properties. The compounds were confirmed using modern instrumental methods of analysis, indicating their potential for future research in biologically active substances (Aksyonova-Seliuk et al., 2018).
Corrosion Inhibition
4H-1,2,4-triazole derivatives have shown significant applications in corrosion inhibition, particularly for protecting mild steel in hydrochloric acid solutions. The efficiency of these derivatives as corrosion inhibitors was demonstrated through various studies, including weight loss and electrochemical techniques. The adsorption of these derivatives on the steel surface follows the Langmuir isotherm model, and their inhibitive efficiency was found to depend on the type and nature of the substituents present in the inhibitor molecule (Bentiss et al., 2007).
Pharmacological Activities
Triazole derivatives, including 4-Butyl-4H-1,2,4-triazole, have been recognized for their wide range of pharmacological activities. These activities include anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties, and activity against several neglected diseases. The versatility of triazole derivatives in terms of structural variations allows for the exploration of new drugs with diverse biological activities. Continuous research is being conducted to find efficient preparation methods for these triazoles that consider green chemistry, energy saving, and sustainability (Ferreira et al., 2013).
Molecular Interactions and Binding
The compounds like 4-Butyl-4H-1,2,4-triazole show strong binding interactions with certain enzymes, which can be crucial for drug design and development. For instance, some triazole derivatives exhibited strong binding interactions with the cytochrome P450-dependent sterol 14alpha-demethylase (CYP51), a key target in antifungal drug development. The binding activities of these compounds were confirmed through detailed molecular studies, showcasing their potential in medicinal chemistry (Ming et al., 2009).
Safety And Hazards
properties
IUPAC Name |
4-butyl-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-2-3-4-9-5-7-8-6-9/h5-6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOMKCDYJHAQMCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=NN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2042484 | |
| Record name | Triazbutil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2042484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Butyl-4H-1,2,4-triazole | |
CAS RN |
16227-10-4 | |
| Record name | Triazbutil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16227-10-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triazbutil [ANSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016227104 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triazbutil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2042484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-butyl-1,2,4-triazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.668 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIAZBUTIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M9JT714MEJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,2S,4S,8S,9S,12S,13S,16S,18R)-6-[(3S)-4-Hydroxy-3-methylbutyl]-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-6-en-16-ol](/img/structure/B100612.png)

![4-(1H-Benzo[d]imidazol-2-yl)butan-2-one](/img/structure/B100614.png)
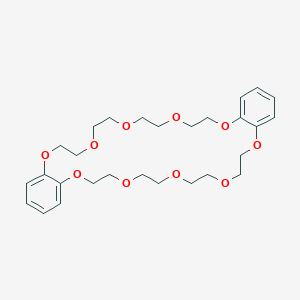
![2-[(2,4-Dimethylphenyl)amino]nicotinic acid](/img/structure/B100618.png)
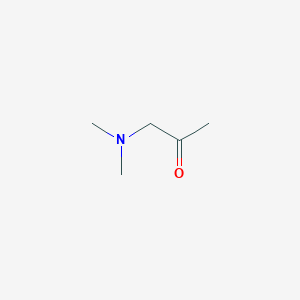

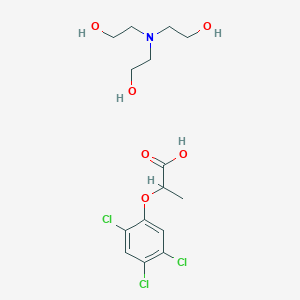
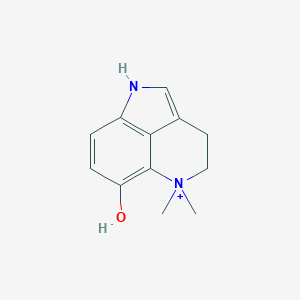
![4-[bis(2-methyl-1H-indol-3-yl)methyl]-N,N-dimethylaniline](/img/structure/B100631.png)

